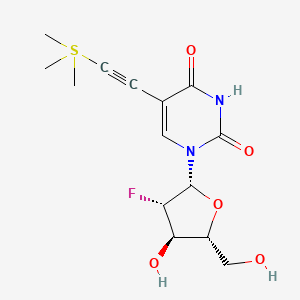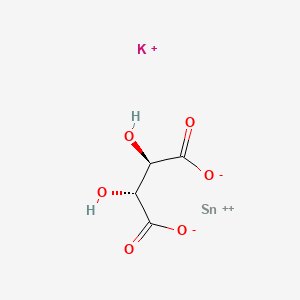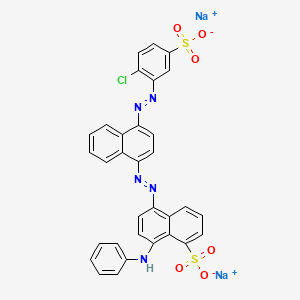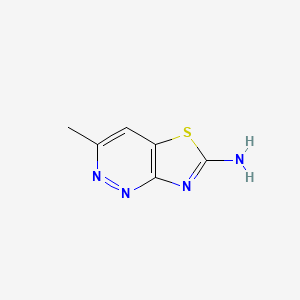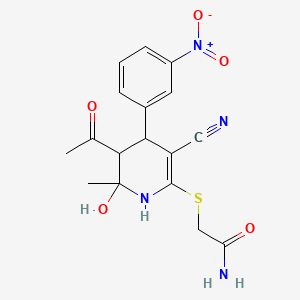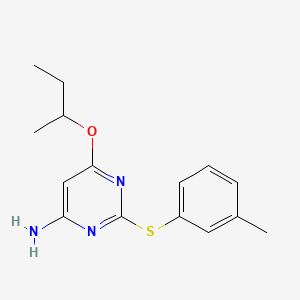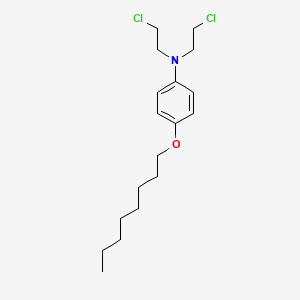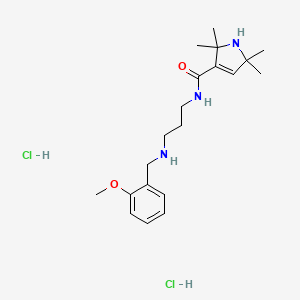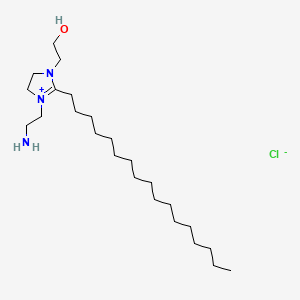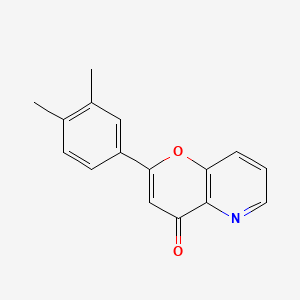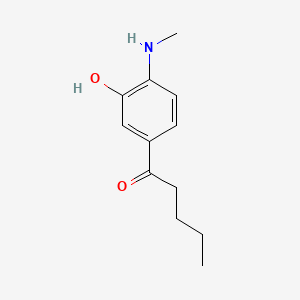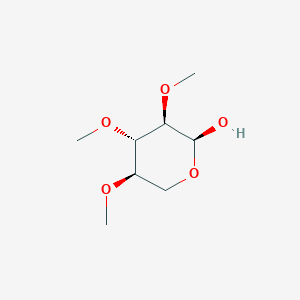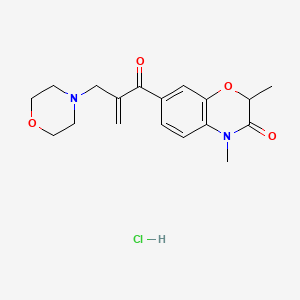
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core, dimethyl groups, a morpholinylmethyl substituent, and a propenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Propenyl Group: This can be done through reactions such as Wittig or Heck coupling.
Formation of the Monohydrochloride Salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional substituents.
Morpholinylmethyl Derivatives: Compounds with similar morpholinylmethyl groups.
Propenyl Substituted Benzoxazinones: Compounds with similar propenyl groups.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 2,4-dimethyl-7-(4-morpholinylmethyl)-1-oxo-2-propenyl)-, monohydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
136629-00-0 |
|---|---|
Fórmula molecular |
C18H23ClN2O4 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-[2-(morpholin-4-ylmethyl)prop-2-enoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-12(11-20-6-8-23-9-7-20)17(21)14-4-5-15-16(10-14)24-13(2)18(22)19(15)3;/h4-5,10,13H,1,6-9,11H2,2-3H3;1H |
Clave InChI |
SAOWWKVBFPDYRG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CN3CCOCC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


